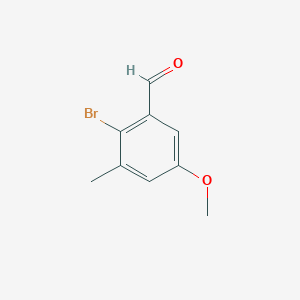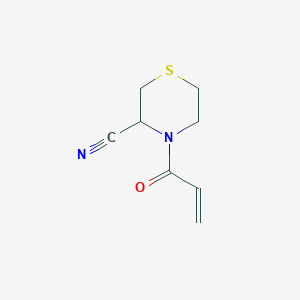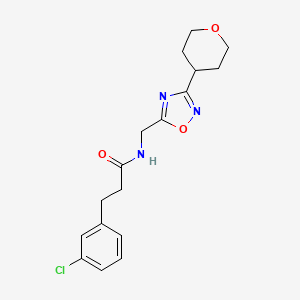
2-Bromo-5-methoxy-3-methylbenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Bromo-5-methoxy-3-methylbenzaldehyde” is a chemical compound with the molecular formula C9H9BrO2 . It is a derivative of benzaldehyde, which is a common building block in the synthesis of various organic compounds .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with a bromo group (Br), a methoxy group (OCH3), and a methyl group (CH3) at positions 2, 5, and 3 respectively . The presence of these groups can significantly influence the chemical behavior of the compound.Applications De Recherche Scientifique
Chemical Synthesis and Compound Formation
Research indicates that brominated benzaldehydes, including derivatives like 2-bromo-5-methoxy-3-methylbenzaldehyde, are valuable in chemical synthesis and compound formation. For instance, Otterlo et al. (2004) discovered that bromination of 3-hydroxybenzaldehyde could lead to the formation of 2-bromo-5-hydroxybenzaldehyde and 2-bromo-3-hydroxybenzaldehyde, which were further utilized to create other complex compounds (Otterlo et al., 2004). Similarly, Kametani et al. (1976) used a derivative of this compound in the synthesis of 2,3-dihydro-1H-pyrrolo[1,2-a]indoles, showcasing its utility in producing complex organic structures (Kametani et al., 1976).
Electrochemical Research
In electrochemical research, derivatives of brominated benzaldehydes like this compound have been studied for their electroactive properties. Hasdemir et al. (2011) investigated the electrochemical behavior of 2-hydroxy-5-bromobenzaldehyde polyacrylamide, providing insights into the electroactivity of bromo-derivatives in various chemical environments (Hasdemir et al., 2011).
Biomedical Applications
In the biomedical field, derivatives of this compound have shown potential. Azzawi and Hussein (2022) synthesized Schiff bases from para-bromobenzaldehyde and tested their cytotoxicity effects, revealing promising results against cancer cells (Azzawi & Hussein, 2022). Furthermore, Ryzhkova et al. (2020) synthesized a new compound from 3-methylbenzaldehyde for potential biomedical applications, including the regulation of inflammatory diseases (Ryzhkova et al., 2020).
Catalytic and Synthetic Improvements
Nishimura and Saitoh (2016) utilized a compound synthesized from 6-bromo-2-fluoro-3-methoxybenzaldehyde to improve drug discovery processes, showcasing the role of such compounds in enhancing synthetic routes in medicinal chemistry (Nishimura & Saitoh, 2016).
Environmental and Analytical Chemistry
In environmental and analytical chemistry, Fathi and Yaftian (2009) used a derivative of 5-bromo-2-hydroxybenzaldehyde for the preconcentration of trace amounts of copper(II) ions in water samples, highlighting the application of such compounds in environmental monitoring and analysis (Fathi & Yaftian, 2009).
Propriétés
IUPAC Name |
2-bromo-5-methoxy-3-methylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-6-3-8(12-2)4-7(5-11)9(6)10/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNWORYOXKHIRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(2-methylphenoxy)ethan-1-one](/img/structure/B2881399.png)
![4-[7-(methoxycarbonyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanoic acid](/img/structure/B2881400.png)

![tert-butyl N-[2-hydroxy-2-[3-(trifluoromethyl)phenyl]ethyl]carbamate](/img/structure/B2881405.png)

![(Z)-4-bromo-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2881408.png)
![ethyl 2-{[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetate](/img/structure/B2881409.png)


![N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-1-carboxamide](/img/structure/B2881414.png)

![2-[(4-chlorophenyl)sulfanyl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2881416.png)

![N-[cyano(oxolan-3-yl)methyl]-1-cyclohexylpyrrolidine-3-carboxamide](/img/structure/B2881422.png)